Octahydroquinolin-4-one, 1-(2-methoxyethyl)-
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Overview
Description
1-(2-Methoxyethyl)octahydro-4(1H)-quinolinone is a chemical compound known for its unique structure and properties It is a derivative of quinolinone, featuring a methoxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)octahydro-4(1H)-quinolinone typically involves the reaction of octahydroquinolinone with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Methoxyethyl)octahydro-4(1H)-quinolinone may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)octahydro-4(1H)-quinolinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-(2-Methoxyethyl)octahydro-4(1H)-quinolinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)octahydro-4(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Methoxyethyl)octahydro-4(1H)-quinolinone can be compared with other similar compounds, such as:
Octahydroquinolinone: Lacks the methoxyethyl group, resulting in different chemical and biological properties.
Methoxyethyl derivatives: Other compounds with methoxyethyl groups may exhibit similar reactivity but differ in their overall structure and applications.
Properties
Molecular Formula |
C12H21NO2 |
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Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |
InChI |
InChI=1S/C12H21NO2/c1-15-9-8-13-7-6-12(14)10-4-2-3-5-11(10)13/h10-11H,2-9H2,1H3 |
InChI Key |
BPIVSDRLPPGKPW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC(=O)C2C1CCCC2 |
Origin of Product |
United States |
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